Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of chlorinated compounds on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenoxy group enhances its binding affinity, while the methylsulfonyl group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulation properties.
2-(3,4-Dichlorophenoxy)triethylamine: Used as a growth regulator in plants.
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is unique due to its combination of a pyridine ring with both a dichlorophenoxy and a methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
85331-21-1 |
---|---|
Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-methylsulfonylpyridine |
InChI |
InChI=1S/C12H9Cl2NO3S/c1-19(16,17)12-4-2-3-11(15-12)18-8-5-6-9(13)10(14)7-8/h2-7H,1H3 |
InChI Key |
KBCUPDAYKULMPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.